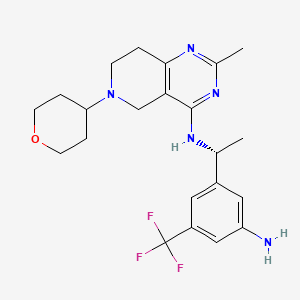

Sos1-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H28F3N5O |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1 |

InChI Key |

CHKZWOWIGAKWBR-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F |

Canonical SMILES |

CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of SOS1 Inhibition in KRAS-Mutated Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene.[1][2][3] In its capacity as a GEF, SOS1 facilitates the exchange of GDP for GTP on RAS proteins, a conformational switch that transitions RAS from an inactive to an active signaling state.[4][5] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which in turn drives cellular proliferation, differentiation, and survival.[6][7]

In the context of KRAS-mutated cancers, where the KRAS protein is constitutively active, SOS1 still plays a crucial role in maintaining a high level of GTP-bound KRAS, contributing to the oncogenic signaling output.[8][9] Consequently, inhibiting the interaction between SOS1 and KRAS has emerged as a promising therapeutic strategy to attenuate RAS-driven oncogenesis.

This technical guide provides an in-depth overview of the mechanism of action of SOS1 inhibitors in KRAS-mutated cells. While specific published data on the compound Sos1-IN-9 is limited to its high potency in inhibiting the SOS1-KRAS G12C interaction, this document will detail the well-established mechanisms of other potent SOS1 inhibitors, which are presumed to be shared by this compound.[1][2][10]

Core Mechanism of Action: Disruption of the SOS1-KRAS Interaction

The primary mechanism of action for SOS1 inhibitors is the direct blockade of the protein-protein interaction between SOS1 and KRAS.[2][8] SOS1 possesses a catalytic site that binds to GDP-loaded KRAS, inducing a conformational change that facilitates the release of GDP and the subsequent binding of the more abundant cellular GTP. Potent SOS1 inhibitors, such as BI-3406 and BAY-293, bind to a specific pocket on the catalytic domain of SOS1.[8][11] This binding sterically hinders the association of KRAS with SOS1, effectively preventing the nucleotide exchange process. The result is an accumulation of KRAS in its inactive, GDP-bound state, and a reduction in the pool of active, GTP-bound KRAS available to engage downstream effectors.

Impact on Downstream Signaling Pathways

By reducing the levels of active KRAS-GTP, SOS1 inhibitors lead to a significant downregulation of the downstream MAPK/ERK signaling pathway. In KRAS-mutated cells, this pathway is often hyperactivated, driving uncontrolled cell growth. The inhibition of SOS1 leads to decreased activation of RAF, MEK, and ultimately ERK. This is experimentally observed as a reduction in the levels of phosphorylated ERK (pERK), a key biomarker of MAPK pathway activity.[8] While SOS1 inhibitors can potently reduce pERK levels, they often do not achieve complete suppression in KRAS-mutant cells, suggesting that a basal level of KRAS activity persists.[8]

Quantitative Data: Potency of SOS1 Inhibitors

The potency of SOS1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical or cellular assays. This compound has been reported to be a highly potent inhibitor of the SOS1-KRAS G12C interaction. The table below compares the reported potencies of this compound and other well-characterized SOS1 inhibitors.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| This compound | SOS1-KRAS G12C Interaction | Biochemical | 116.5 | [1][2][10] |

| BI-3406 | SOS1-KRAS Interaction | Biochemical | 6 | [11] |

| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [8] |

| MRTX0902 | SOS1 Interaction | Biochemical | 46 | [1] |

Experimental Protocols

Characterizing the mechanism of action of SOS1 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

TR-FRET Assay for SOS1-KRAS Interaction

This assay is used to quantify the ability of a compound to disrupt the interaction between SOS1 and KRAS in a biochemical setting.

Methodology:

-

Reagents: Recombinant His-tagged KRAS, GST-tagged SOS1, Europium-labeled anti-His antibody (donor), and APC-labeled anti-GST antibody (acceptor).

-

Procedure:

-

Add His-KRAS and GST-SOS1 to a microplate well.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Incubate to allow for binding.

-

Add the donor and acceptor antibodies.

-

Incubate to allow for antibody binding to the recombinant proteins.

-

Measure the TR-FRET signal. A high signal indicates proximity of the donor and acceptor, meaning SOS1 and KRAS are interacting. A low signal indicates disruption of the interaction.

-

-

Data Analysis: Plot the TR-FRET signal against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Western Blotting for Phospho-ERK (pERK) Levels

This method is used to assess the effect of SOS1 inhibition on downstream MAPK pathway activity in cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate KRAS-mutated cancer cells (e.g., NCI-H358, Mia Paca-2) and allow them to adhere.

-

Treat the cells with various concentrations of the SOS1 inhibitor for a specified time (e.g., 2, 6, or 24 hours).

-

-

Lysate Preparation:

-

Wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.

Cell Viability Assay

This assay measures the antiproliferative effect of the SOS1 inhibitor on cancer cells.

Methodology:

-

Cell Seeding: Seed KRAS-mutated cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the SOS1 inhibitor.

-

Incubation: Incubate the cells for a period of 72 to 96 hours.

-

Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Data Acquisition: Read the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI50 or IC50.

Conclusion

Inhibitors of the SOS1-KRAS interaction represent a promising therapeutic avenue for the treatment of KRAS-driven cancers. By directly preventing the activation of KRAS, these compounds effectively dampen the hyperactive MAPK signaling that is characteristic of these tumors. This compound is a potent example of such an inhibitor, though further research is required to fully elucidate its cellular and in vivo activity. The methodologies and principles outlined in this guide provide a framework for the continued investigation and development of this important class of targeted cancer therapies.

References

- 1. This compound|CAS |DC Chemicals [dcchemicals.com]

- 2. This compound | BIOZOL [biozol.de]

- 3. SOS1 - Wikipedia [en.wikipedia.org]

- 4. rcsb.org [rcsb.org]

- 5. uniprot.org [uniprot.org]

- 6. SOS1 PROTAC 9d | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biochemical Characterization of Sos1-IN-9

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Sos1-IN-9". This technical guide has been constructed using the well-characterized, potent, and selective SOS1 inhibitor, BAY-293 , as a representative example. The data, methodologies, and characterization principles detailed herein are directly applicable to the scientific evaluation of novel SOS1 inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Son of sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive cell proliferation and survival.[1] The frequent mutation of KRAS in human cancers has made it a high-priority therapeutic target. Inhibiting the SOS1-KRAS interaction presents a compelling strategy to reduce the levels of active, GTP-bound KRAS, thereby suppressing oncogenic signaling. This guide provides a comprehensive overview of the biochemical characterization of a representative SOS1 inhibitor, BAY-293, outlining its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Disrupting the SOS1-KRAS Interaction

SOS1 inhibitors like BAY-293 function by directly binding to a pocket on the catalytic domain of SOS1.[2] This binding event physically obstructs the surface required for the interaction with KRAS.[1][3] By preventing the formation of the KRAS-SOS1 complex, the inhibitor effectively blocks the SOS1-mediated exchange of GDP for GTP on KRAS.[1][4] This leads to a decrease in the cellular concentration of active KRAS-GTP, resulting in the downregulation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, and consequently, the inhibition of tumor cell growth.[5]

Data Presentation: Biochemical and Cellular Activity

The following table summarizes the key quantitative data for the representative SOS1 inhibitor, BAY-293, derived from biochemical and cell-based assays.

| Parameter | Assay Type | Target/Cell Line | Value | Reference(s) |

| Biochemical Potency | KRAS-SOS1 Interaction | Recombinant Proteins | IC50 = 21 nM | [1][4][5][6][7][8] |

| Binding Affinity | Isothermal Titration Calorimetry (ITC) | SOS1 Catalytic Domain | KD = 36 nM | [1] |

| Cellular Activity | pERK Inhibition (HeLa cells) | SOS1 | IC50 = 410 nM | [4] |

| Cellular Activity | pERK Inhibition (K562 cells) | SOS1 | IC50 = 180 nM | [4] |

| Antiproliferative Activity | Cell Viability (72h) | K562 (KRAS WT) | IC50 = 1.09 µM | [6][7] |

| Antiproliferative Activity | Cell Viability (72h) | MOLM-13 (KRAS WT) | IC50 = 0.995 µM | [6][7] |

| Antiproliferative Activity | Cell Viability (72h) | NCI-H358 (KRASG12C) | IC50 = 3.48 µM | [6][7] |

| Antiproliferative Activity | Cell Viability (72h) | Calu-1 (KRASG12C) | IC50 = 3.19 µM | [6][7] |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is the primary biochemical assay to quantify the potency of inhibitors in disrupting the SOS1-KRAS protein-protein interaction.

-

Objective: To determine the IC50 value of a test compound against the SOS1-KRAS interaction.

-

Principle: The assay measures the proximity of a donor fluorophore-tagged SOS1 and an acceptor fluorophore-tagged KRAS. When in complex, excitation of the donor results in energy transfer to the acceptor, which then emits light. An inhibitor disrupts the complex, leading to a loss of the FRET signal.

-

Materials & Reagents:

-

Recombinant GST-tagged SOS1 catalytic domain.

-

Recombinant His-tagged, biotinylated KRAS protein.

-

TR-FRET Donor: Terbium-conjugated anti-GST antibody.

-

TR-FRET Acceptor: d2-conjugated Streptavidin.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA.

-

384-well, low-volume, non-binding surface plates.

-

Test compound (e.g., BAY-293) in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created.

-

Dispense 50 nL of the compound dilutions into the assay plate using an acoustic liquid handler. Include DMSO-only wells for high signal (no inhibition) control.

-

Add 5 µL of a solution containing GST-SOS1 and the Terbium-anti-GST antibody to all wells.

-

Add 5 µL of a solution containing Biotin-KRAS and Streptavidin-d2 to all wells.

-

Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.

-

Read the plate on a TR-FRET-enabled plate reader. Excite at 340 nm and record emissions at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm) * 10,000. Normalize the data to controls (% Inhibition) and fit the concentration-response curve using a four-parameter logistic equation to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC provides a direct, label-free measurement of the binding affinity and thermodynamics of the inhibitor-protein interaction.

-

Objective: To determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) of the compound binding to SOS1.

-

Principle: The heat released or absorbed upon the titration of a ligand (inhibitor) into a macromolecule (SOS1) solution is measured directly. The resulting binding isotherm provides a complete thermodynamic profile of the interaction.

-

Materials & Reagents:

-

Highly purified, dialyzed recombinant SOS1 catalytic domain (e.g., 10-20 µM).

-

Test compound (e.g., 100-200 µM).

-

ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5% DMSO (ensure buffer is identical for protein and compound).

-

Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC).

-

-

Procedure:

-

Thoroughly degas both the protein and compound solutions.

-

Load the SOS1 protein solution into the sample cell.

-

Load the test compound solution into the injection syringe.

-

Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., one initial 0.4 µL injection followed by 18 injections of 2 µL).

-

Perform the titration experiment.

-

As a control, perform an identical titration of the compound into the buffer alone to measure the heat of dilution.

-

Data Analysis: Integrate the raw power data to obtain the heat change per injection (ΔH). Subtract the heat of dilution from the binding data. Fit the resulting binding isotherm to a suitable model (e.g., single set of sites) to calculate KD, n, and ΔH.

-

Cellular Proliferation Assay

This assay measures the cytostatic or cytotoxic effect of the inhibitor on cancer cell lines.

-

Objective: To determine the antiproliferative IC50 of the compound in various cancer cell lines.

-

Principle: Cell viability is assessed after a prolonged incubation period with the test compound. Reagents like CellTiter-Glo® measure the intracellular ATP levels, which correlate with the number of metabolically active, viable cells.

-

Materials & Reagents:

-

Cancer cell lines (e.g., K562, NCI-H358).

-

Appropriate cell culture medium + 10% FBS.

-

384-well, solid white, tissue culture-treated plates.

-

Test compound in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

-

Procedure:

-

Trypsinize and count cells, then seed them into the 384-well plates at a pre-determined optimal density (e.g., 500-1000 cells/well). Allow cells to adhere for 18-24 hours.

-

Prepare serial dilutions of the test compound and add them to the cells.

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence on a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated controls and plot the concentration-response curve to determine the IC50 value.

-

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

The Effect of Sos1-IN-9 on the RAS-RAF-MEK-ERK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Son of sevenless 1 (Sos1) inhibitor, Sos1-IN-9, and its role in modulating the RAS-RAF-MEK-ERK signaling pathway. Sos1 is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS, a key molecular switch that, when mutated, is a driver in a significant portion of human cancers. Inhibiting Sos1 presents a compelling therapeutic strategy to attenuate the activity of both wild-type and mutant RAS. This document details the mechanism of action of Sos1 inhibitors, provides a summary of the known biochemical activity of this compound, and presents illustrative data on the expected cellular effects based on well-characterized molecules of the same class. Furthermore, this guide offers detailed protocols for key biochemical and cellular assays essential for the evaluation of Sos1 inhibitors and includes visualizations of the signaling pathway and experimental workflows.

Introduction to Sos1 and the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which recruit the adaptor protein Grb2 and the guanine nucleotide exchange factor (GEF) Sos1. Sos1 then catalyzes the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, NRAS), converting them to their active, GTP-bound state. Activated RAS subsequently recruits and activates RAF kinases, initiating a phosphorylation cascade through MEK and finally ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, driving cellular responses.

Mutations in RAS genes are among the most common oncogenic drivers in human cancer. These mutations often lock RAS in a constitutively active state, leading to uncontrolled downstream signaling and malignant transformation. Given the central role of Sos1 in activating RAS, its inhibition has emerged as a promising therapeutic approach to target RAS-driven cancers.

This compound is a small molecule inhibitor of the Sos1-KRAS interaction. By disrupting this protein-protein interaction, this compound is designed to prevent the loading of GTP onto RAS, thereby reducing the population of active RAS and suppressing downstream signaling through the RAF-MEK-ERK pathway.

Quantitative Data on Sos1 Inhibition

While comprehensive cellular data for this compound is not yet publicly available, its biochemical potency has been determined. To provide a broader context for the expected activity of a Sos1 inhibitor, the following tables include the known data for this compound alongside illustrative data from other well-characterized Sos1 inhibitors, such as BI-3406 and BAY-293.

Table 1: Biochemical Activity of Sos1 Inhibitors

| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |

| This compound | Biochemical | SOS1-KRAS G12C | 116.5 | [WO2022028506A1] |

| BI-3406 | HTRF | SOS1-KRAS | 6 | [1] |

| BAY-293 | Biochemical | KRAS-SOS1 | 21 | [2] |

This table summarizes the direct inhibitory activity of the compounds on the Sos1-RAS protein-protein interaction.

Table 2: Cellular Activity of Sos1 Inhibitors (Illustrative Data)

| Compound | Cell Line | KRAS Status | Assay | EC50 (nM) | Reference |

| BI-3406 | NCI-H358 | KRAS G12C | pERK Inhibition | ~50 | [3] |

| BAY-293 | K-562 | WT | pERK Inhibition | ~100 | [2] |

| BI-3406 | Calu-1 | KRAS G12C | pERK Inhibition | >1000 | [2] |

This table provides examples of the concentration-dependent inhibition of ERK phosphorylation in cancer cell lines. The effectiveness of Sos1 inhibitors can vary depending on the specific KRAS mutation and the cellular context.

Table 3: Anti-proliferative Activity of Sos1 Inhibitors (Illustrative Data)

| Compound | Cell Line | KRAS Status | Assay | GI50 / IC50 (µM) | Reference |

| BI-3406 | NCI-H358 | KRAS G12C | 3D Cell Viability | ~0.17 | [3] |

| BAY-293 | K-562 | WT | Cell Proliferation | ~0.5 | [2] |

| BI-3406 | SW480 | KRAS G12V | Cell Proliferation | >10 | [4] |

This table illustrates the impact of Sos1 inhibitors on the growth and proliferation of cancer cell lines. The anti-proliferative effects are often more pronounced in cells that are highly dependent on Sos1 activity for RAS signaling.

Signaling Pathways and Experimental Workflows

The RAS-RAF-MEK-ERK Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the point of intervention for this compound.

Caption: this compound inhibits Sos1, preventing RAS activation.

Experimental Workflow for Evaluating Sos1 Inhibitors

The diagram below outlines a typical experimental workflow for characterizing a Sos1 inhibitor like this compound.

Caption: Workflow for Sos1 inhibitor characterization.

Experimental Protocols

SOS1-KRAS Interaction Assay (HTRF)

This protocol is adapted from commercially available kits for measuring the disruption of the SOS1-KRAS interaction.

Materials:

-

Recombinant human GST-tagged KRAS (e.g., G12C mutant)

-

Recombinant human His-tagged SOS1 (catalytic domain)

-

Anti-GST antibody labeled with XL665 (acceptor)

-

Anti-His antibody labeled with Terbium cryptate (donor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

GTP solution

-

This compound and other test compounds

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Prepare a mix of GST-KRAS and GTP in assay buffer and add to the wells.

-

Add His-SOS1 to the wells.

-

Prepare a detection mix containing the anti-GST-XL665 and anti-His-Tb antibodies and add to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the compound concentration to determine the IC50.

Western Blot for ERK Phosphorylation

This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). A positive control (e.g., EGF stimulation) and a vehicle control (DMSO) should be included.

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal. Plot the normalized values against the compound concentration to determine the EC50.

Cell Proliferation Assay (MTT)

This protocol outlines a method for assessing the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and plot the values against the compound concentration to determine the GI50 or IC50.

Conclusion

This compound is a potent biochemical inhibitor of the SOS1-KRAS G12C interaction. While specific cellular data for this compound is not yet in the public domain, the information and protocols provided in this guide offer a comprehensive framework for its evaluation. Based on the mechanism of action and data from other well-characterized Sos1 inhibitors, this compound is expected to inhibit the RAS-RAF-MEK-ERK pathway, leading to a reduction in ERK phosphorylation and an anti-proliferative effect in susceptible cancer cell lines. The detailed experimental protocols provided herein will enable researchers to further characterize the biological activity of this compound and other novel Sos1 inhibitors, contributing to the development of new therapeutic strategies for RAS-driven cancers.

References

The Discovery and Synthesis of Sos1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of Son of sevenless homolog 1 (Sos1) inhibitors, focusing on a prominent class of quinazoline-based analogs. Sos1 is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive cellular proliferation and survival.[1][2] Mutations in the KRAS gene are prevalent in numerous cancers, making the inhibition of its activation a compelling therapeutic strategy.[1] Small molecule inhibitors that disrupt the protein-protein interaction between Sos1 and KRAS have emerged as a promising approach to target KRAS-driven malignancies.[3][4]

The Role of Sos1 in Cellular Signaling

Sos1 plays a pivotal role in the RAS/MAPK signaling pathway, which governs essential cellular processes such as growth, differentiation, and apoptosis.[5] The Sos1 protein facilitates the exchange of GDP for GTP on RAS proteins, thereby converting them to their active, signal-transducing state.[2] This activation is a critical step in relaying signals from upstream receptor tyrosine kinases (RTKs) to downstream effector pathways, including the RAF-MEK-ERK cascade.[6][7] Dysregulation of the RAS/MAPK pathway, often through gain-of-function mutations in genes like SOS1 or KRAS, can lead to uncontrolled cell proliferation and is a hallmark of many cancers.[1][5]

Discovery of Sos1 Inhibitors

The discovery of potent and selective Sos1 inhibitors has been propelled by high-throughput screening (HTS) and structure-based drug design. A notable class of inhibitors is based on the quinazoline scaffold. These compounds act by binding to a hydrophobic pocket on Sos1 adjacent to the KRAS binding site, thereby sterically hindering the protein-protein interaction.[6][8] This mechanism prevents the Sos1-mediated nucleotide exchange on KRAS, leading to a reduction in the levels of active, GTP-bound KRAS and subsequent inhibition of downstream signaling.[3][9]

Key Analogs and Structure-Activity Relationships (SAR)

Extensive medicinal chemistry efforts have explored the SAR of quinazoline-based Sos1 inhibitors. Modifications to various positions of the quinazoline core and its substituents have been shown to significantly impact potency and selectivity. For instance, the presence of a methoxy group at the 6-position of the quinazoline ring has been identified as crucial for potent inhibitory activity.[6]

| Compound ID | Core Scaffold | Key Substitutions | IC50 (nM) vs. SOS1 | Reference |

| BAY-293 | Quinazoline | 6-methoxy | 21 | [5] |

| BI-3406 | Quinazoline | - | 5 | [10] |

| MRTX0902 | - | - | 15 | [11] |

| Compound I-2 | Quinazoline | - | 20 | [12][13] |

| Compound I-5 | Quinazoline | - | 18 | [12][13] |

| Compound I-10 | Quinazoline | - | 8.5 | [12][13] |

| Compound 8u | Pyrido[2,3-d]pyrimidin-7-one | - | 95.4 | [1] |

Note: This table summarizes data for representative Sos1 inhibitors. IC50 values may vary depending on the specific assay conditions.

Synthesis of Quinazoline-Based Sos1 Inhibitors

The synthesis of quinazoline-based Sos1 inhibitors generally involves a multi-step process. A common strategy utilizes a Dimroth rearrangement to construct the core quinazoline scaffold. The following is a generalized synthetic scheme based on reported methods.[14][15]

General Experimental Protocol

Step 1: Synthesis of the Quinazolinone Core A substituted 2-aminobenzoic acid is reacted with formamidine acetate in a suitable solvent, such as 2-methoxyethanol, and heated to reflux to yield the corresponding quinazolin-4(3H)-one.

Step 2: Chlorination The quinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to afford the 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution The 4-chloroquinazoline is reacted with a desired amine in a suitable solvent, such as isopropanol or dimethyl sulfoxide (DMSO), often with the addition of a base like diisopropylethylamine (DIPEA), to install the aniline moiety at the 4-position.

Step 4: Further Functionalization Additional modifications, such as the introduction of substituents on the aniline ring or the quinazoline core, can be achieved through various reactions, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, will vary depending on the specific analog being synthesized.

Experimental Evaluation of Sos1 Inhibitors

A suite of biochemical and cell-based assays is employed to characterize the potency, selectivity, and mechanism of action of Sos1 inhibitors.

Biochemical Assays

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is commonly used to measure the disruption of the SOS1-KRAS protein-protein interaction.[10][11] Recombinant Sos1 and KRAS proteins are used, and the inhibition of their interaction by a test compound is detected as a change in the FRET signal.

-

Nucleotide Exchange Assay: This assay monitors the Sos1-catalyzed exchange of fluorescently labeled GDP for GTP on KRAS.[16][17] Inhibitors of the Sos1-KRAS interaction will reduce the rate of nucleotide exchange.

-

Isothermal Titration Calorimetry (ITC): ITC is used to directly measure the binding affinity of an inhibitor to Sos1, providing thermodynamic parameters of the interaction.[3]

-

Surface Plasmon Resonance (SPR): SPR can also be used to quantify the binding kinetics and affinity of an inhibitor to immobilized Sos1.[3]

Cell-Based Assays

-

Phospho-ERK Western Blot: The inhibition of Sos1 in cells is expected to lead to a decrease in the phosphorylation of downstream effectors in the RAS/MAPK pathway, such as ERK. This can be quantified by Western blotting.[3]

-

Cell Proliferation Assays: The anti-proliferative effects of Sos1 inhibitors are assessed in cancer cell lines harboring KRAS mutations. Standard assays like MTT or CellTiter-Glo are used to determine the IC50 values for cell growth inhibition.

-

RAS-GTP Pulldown Assays: These assays are used to measure the levels of active, GTP-bound RAS in cells following treatment with a Sos1 inhibitor.

Conclusion

The discovery and development of Sos1 inhibitors represent a promising therapeutic strategy for the treatment of KRAS-driven cancers. The quinazoline scaffold has proven to be a robust starting point for the design of potent and selective inhibitors that disrupt the Sos1-KRAS interaction. Continued research focusing on the optimization of pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful clinical translation. This guide provides a foundational understanding of the key aspects of Sos1 inhibitor discovery and synthesis, intended to aid researchers in this dynamic field.

References

- 1. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. multisearch.mq.edu.au [multisearch.mq.edu.au]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

In Vitro Evaluation of Sos1 Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Sos1-IN-9". This guide provides a comprehensive overview of the preliminary in vitro evaluation of Son of sevenless homolog 1 (SOS1) inhibitors, drawing upon data from well-characterized and published examples to illustrate the core principles and methodologies.

Introduction

Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key nodes in signaling pathways that control cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS signaling cascade is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[1][2] Small molecule inhibitors that disrupt the SOS1-RAS interaction can prevent the loading of GTP onto RAS, thereby attenuating downstream signaling. This guide outlines the typical preliminary in vitro evaluation of novel SOS1 inhibitors.

Data Presentation: In Vitro Activity of Representative Sos1 Inhibitors

The initial in vitro assessment of a SOS1 inhibitor involves quantifying its binding affinity and its ability to disrupt the SOS1-RAS interaction. The following tables summarize key quantitative data for well-studied SOS1 inhibitors, providing a benchmark for the evaluation of new chemical entities.

Table 1: Biochemical Activity of Sos1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| BAY-293 | KRAS-SOS1 Interaction | SOS1 | 21 | [4] |

| BI-3406 | SOS1:KRAS Interaction | SOS1 | 9.7 (binding affinity) | [1] |

Table 2: Biophysical Binding Affinity of Sos1 Inhibitors

| Compound | Assay Type | Target | KD (nM) | Reference |

| BAY-293 (racemate 22) | Isothermal Titration Calorimetry (ITC) | SOS1 | 18 | |

| BAY-293 (enantiomer 23) | Isothermal Titration Calorimetry (ITC) | SOS1 | 36 |

Experimental Protocols

A thorough in vitro evaluation of a SOS1 inhibitor relies on a series of biochemical and biophysical assays to determine its potency, selectivity, and mechanism of action.

SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a primary screen to identify and quantify the ability of a compound to disrupt the interaction between SOS1 and KRAS.

-

Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. When in close proximity (i.e., when SOS1 and KRAS are interacting), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor signal.

-

Methodology:

-

Recombinant, purified SOS1 protein (e.g., tagged with GST) and KRAS protein (e.g., tagged with His) are used.

-

An anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2) are added to the reaction.

-

The test compound at various concentrations is incubated with the assay components.

-

The reaction is allowed to reach equilibrium.

-

The fluorescence is read at the emission wavelengths of both the donor and acceptor.

-

The ratio of the acceptor to donor signal is calculated and plotted against the compound concentration to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule inhibitor and its protein target.

-

Principle: ITC measures the heat change that occurs when two molecules interact.

-

Methodology:

-

A solution of the purified SOS1 protein is placed in the sample cell of the calorimeter.

-

The test compound is loaded into a syringe.

-

The compound is titrated into the protein solution in small, precise injections.

-

The heat released or absorbed upon each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of the ligand to the protein.

-

The resulting binding isotherm is fitted to a binding model to determine the KD, stoichiometry, and thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is another biophysical technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a target molecule is immobilized. Binding of an analyte (the inhibitor) to the immobilized target causes a change in the refractive index, which is proportional to the mass on the sensor surface.

-

Methodology:

-

Purified SOS1 protein is immobilized on the surface of a sensor chip.

-

A solution containing the test compound at various concentrations is flowed over the sensor surface (association phase).

-

A buffer solution without the compound is then flowed over the surface to measure the dissociation of the compound (dissociation phase).

-

The changes in the SPR signal are recorded in real-time to generate a sensorgram.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

Cellular Assays: p-ERK Western Blot

To assess the functional consequence of SOS1 inhibition in a cellular context, the phosphorylation status of downstream effectors in the RAS signaling pathway, such as ERK, is measured.

-

Principle: This immunoassay uses antibodies to detect the levels of phosphorylated ERK (p-ERK), the active form of the kinase, in cell lysates. A potent SOS1 inhibitor should reduce the levels of p-ERK.

-

Methodology:

-

Cancer cell lines with a known RAS mutation status are cultured.

-

The cells are treated with the test compound at various concentrations for a specified period.

-

The cells are lysed to extract total protein.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific for p-ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

The membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: The SOS1-mediated RAS activation pathway and the point of intervention for SOS1 inhibitors.

Experimental Workflow Diagram

References

- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

The Role of SOS1 in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. Dysregulation of SOS1 activity is increasingly implicated in the pathogenesis of various human cancers, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the multifaceted role of SOS1 in oncogenesis, tailored for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of SOS1-mediated signaling, the prevalence and impact of SOS1 alterations in cancer, and the current landscape of SOS1-targeted therapies. This document integrates quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction to SOS1: Structure and Function

SOS1 is a large, multidomain protein that acts as a crucial intermediary in receptor tyrosine kinase (RTK) signaling.[1] Its primary function is to catalyze the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), thereby converting them from an inactive to an active, signal-transducing state.[1][2] This activation triggers downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which are fundamental for cell proliferation, differentiation, survival, and migration.[3][4]

Structurally, SOS1 possesses several key domains that regulate its activity and interactions:

-

DH (Dbl homology) and PH (Pleckstrin homology) domains: These domains are involved in the activation of RAC, another small GTPase.[5]

-

REM (Ras Exchanger Motif) and CDC25 domains: This catalytic core is responsible for the GEF activity towards RAS.[5] The CDC25 domain contains the catalytic site, while the REM domain plays a crucial allosteric role.

-

Proline-rich C-terminal domain: This region mediates the interaction with adaptor proteins like GRB2, which is essential for recruiting SOS1 to the plasma membrane upon RTK activation.[6]

A key feature of SOS1 regulation is its dual-binding mechanism for RAS. In addition to the catalytic site, SOS1 has an allosteric pocket that binds to RAS-GTP.[7][8] This binding event relieves autoinhibition and significantly enhances SOS1's GEF activity, creating a positive feedback loop that amplifies RAS signaling.[7][8]

SOS1 Signaling Pathways in Oncogenesis

SOS1 is a central node in the RAS signaling network, and its overactivation can drive tumorigenesis. The canonical pathway involves the recruitment of the GRB2-SOS1 complex to an activated RTK (e.g., EGFR), leading to the activation of RAS at the plasma membrane.[9] Activated RAS-GTP then engages and activates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in cancer.[3]

dot

References

- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SOS1 mutations are rare in human malignancies: implications for Noonan Syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Druggability of the SOS1 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling pathways, most notably the RAS/MAPK cascade.[1][2] By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 acts as a molecular switch, turning on downstream signaling that governs cell proliferation, differentiation, and survival.[1][2] Its overactivation has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the druggability of SOS1, including its signaling pathway, known inhibitors and their activities, and detailed experimental protocols for its study.

The SOS1 Signaling Pathway

SOS1 is a key upstream regulator of the RAS-MAPK signaling pathway. Upon stimulation by receptor tyrosine kinases (RTKs), the adaptor protein Grb2 recruits SOS1 to the plasma membrane. There, SOS1 interacts with RAS, facilitating the exchange of GDP for GTP and activating RAS. Activated RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to changes in gene expression that drive cell growth and proliferation.

Druggability of SOS1

The SOS1 protein possesses distinct structural features that make it an attractive drug target. It has a catalytic site responsible for the nucleotide exchange on RAS and an allosteric site that can modulate its activity.[4][5] Small molecules have been developed to bind to a hydrophobic pocket within the catalytic domain, thereby inhibiting the interaction between SOS1 and KRAS.[6] This disruption prevents the activation of RAS and subsequent downstream signaling.

SOS1 Inhibitors and Modulators: A Quantitative Overview

A growing number of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) targeting SOS1 have been developed. The following tables summarize their reported activities in various assays.

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Citation(s) |

| BI-3406 | Biochemical (SOS1-KRAS Interaction) | KRAS | 6 nM | [7] |

| Biochemical (SOS1-KRAS Interaction) | SOS1:KRAS-GDP | 5 nM | [8][9] | |

| Cellular (p-ERK Inhibition) | NCI-H358 (KRAS G12C) | 4 nM | [10] | |

| Cellular (Proliferation) | NCI-H358 (KRAS G12C) | 24 nM | [10] | |

| Cellular (p-ERK Inhibition) | DLD-1 (KRAS G13D) | 24 nM | [10] | |

| Cellular (Proliferation) | DLD-1 (KRAS G13D) | 36 nM | [10] | |

| BAY-293 | Biochemical (KRAS-SOS1 Interaction) | KRAS-SOS1 | 21 nM | [1][11][12][13] |

| Cellular (RAS Activation) | HeLa | 410 nM | [14] | |

| Cellular (p-ERK Inhibition) | K-562 | 180 nM | [14] | |

| Cellular (Proliferation) | K-562, MOLM-13 | ~1 µM | [14] | |

| Cellular (Proliferation) | NCI-H358, Calu-1 | ~3 µM | [14] | |

| MRTX0902 | Biochemical (SOS1 HTRF Binding) | SOS1 | 2 nM | [15] |

| Biochemical (SOS1-mediated GTP exchange) | SOS1 | 15 nM | [16] | |

| Cellular (p-ERK Inhibition) | MKN1 | 30 nM | [15] | |

| Cellular (p-ERK Inhibition) | MKN1 | 39.6 nM | [16] | |

| Compound 13c | Biochemical (SOS1-KRAS Interaction) | SOS1-KRAS | 3.9 nM | [17] |

| Cellular | - | 21 nM | [17] |

| PROTAC | Assay Type | Cell Line | DC50 | Citation(s) |

| PROTAC SOS1 degrader-1 | Degradation | NCI-H358 | 98.4 nM | [17] |

| PROTAC SOS1 degrader-3 (P7) | Degradation | SW620 | 0.59 µM | [18] |

| Degradation | HCT116 | 0.75 µM | [18] | |

| Degradation | SW1417 | 0.19 µM | [18] | |

| SIAIS562055 | Degradation | - | - | [19] |

Experimental Protocols for Assessing SOS1 Druggability

A variety of biochemical and cell-based assays are employed to discover and characterize SOS1 inhibitors. Below are detailed protocols for key experimental methodologies.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay quantifies the interaction between SOS1 and KRAS and is a primary screening method for identifying inhibitors.

Materials:

-

Tagged recombinant human KRAS (e.g., Tag1-KRAS) and SOS1 (e.g., Tag2-SOS1) proteins.

-

Anti-Tag1 antibody labeled with a FRET acceptor (e.g., XL665).

-

Anti-Tag2 antibody labeled with a FRET donor (e.g., Terbium cryptate).

-

GTP solution.

-

Assay buffer.

-

384-well low volume white plates.

-

Test compounds.

Protocol:

-

Dispense test compounds or standards into the wells of a 384-well plate.[1][20]

-

Prepare a mix of Tag1-KRAS protein and GTP in assay buffer.

-

Prepare a mix of the anti-Tag1-XL665 and anti-Tag2-Terbium cryptate antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours).[12]

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (kon and koff) of inhibitors to SOS1.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant SOS1 protein.

-

Test compounds.

-

Running buffer.

-

Immobilization reagents (e.g., EDC/NHS).

Protocol:

-

Immobilize the SOS1 protein onto the sensor chip surface using standard amine coupling chemistry.[11]

-

Inject a series of concentrations of the test compound over the SOS1-coated surface and a reference surface.[11]

-

Monitor the change in response units (RU) over time to measure association.[11]

-

After the association phase, flow running buffer over the surface to measure dissociation.

-

Regenerate the sensor surface between different compound injections if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on RAS.

Materials:

-

Recombinant RAS protein (e.g., H-Ras).

-

Recombinant SOS1 protein.

-

Fluorescently labeled GDP (e.g., BODIPY-FL-GDP).

-

GTP.

-

Assay buffer.

-

Fluorometer.

Protocol:

-

Pre-load RAS protein with a fluorescently labeled GDP analog (e.g., MANT-GDP).[21]

-

Initiate the exchange reaction by adding an excess of unlabeled GTP and the SOS1 protein.[21]

-

Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by GTP.[21]

-

To test inhibitors, pre-incubate SOS1 with the compound before adding it to the RAS-fluorescent GDP complex.

-

Calculate the rate of nucleotide exchange and the percent inhibition by the compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.

Materials:

-

Cells expressing SOS1.

-

Test compound.

-

Lysis buffer.

-

Antibodies for SOS1 detection (for Western blot or ELISA).

-

PCR machine or heating block.

-

Centrifuge.

Protocol:

-

Treat intact cells with the test compound or vehicle control.[18]

-

Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[16]

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[18]

-

Quantify the amount of soluble SOS1 in the supernatant using a suitable method like Western blotting or ELISA.

-

Plot the amount of soluble SOS1 as a function of temperature to generate a melting curve.

-

A shift in the melting curve in the presence of the compound indicates target engagement.[18]

Western Blotting for Downstream Signaling (p-ERK)

This assay assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation of the downstream effector ERK.

Materials:

-

Cell line of interest.

-

SOS1 inhibitor.

-

Lysis buffer with phosphatase and protease inhibitors.

-

Primary antibodies against phospho-ERK (p-ERK) and total ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Protocol:

-

Seed cells and allow them to adhere.

-

Treat cells with the SOS1 inhibitor at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against p-ERK and total ERK.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

PROTAC-Mediated Degradation Assay

This assay is used to evaluate the ability of a PROTAC to induce the degradation of the SOS1 protein.

Materials:

-

Cell line of interest.

-

SOS1 PROTAC.

-

Lysis buffer.

-

Primary antibody against SOS1.

-

Loading control antibody (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Protocol:

-

Treat cells with the SOS1 PROTAC at various concentrations and for different time points.

-

Lyse the cells and perform Western blotting as described above.

-

Probe the membrane with a primary antibody against SOS1 and a loading control antibody.[13]

-

Quantify the SOS1 band intensity and normalize it to the loading control.

-

Determine the concentration and time-dependent degradation of SOS1.

Experimental Workflow for SOS1 Inhibitor Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical characterization of SOS1 inhibitors.

Conclusion

SOS1 has emerged as a promising therapeutic target for cancers driven by aberrant RAS signaling. The availability of robust biochemical and cellular assays has facilitated the discovery and optimization of potent and selective SOS1 inhibitors. This technical guide provides a foundational understanding of the key methodologies and quantitative data essential for researchers and drug developers in the field. Continued exploration of SOS1 biology and the development of novel therapeutic modalities, such as PROTACs, hold the potential to deliver new and effective treatments for patients with RAS-driven malignancies.

References

- 1. revvity.com [revvity.com]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phosphorylation of SOS1 on tyrosine 1196 promotes its RAC GEF activity and contributes to BCR-ABL leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. scispace.com [scispace.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. revvity.com [revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unveiling the Interactome of Sos1 Inhibitors: A Technical Guide to Identifying Cellular Binding Partners of Sos1-IN-9

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for identifying the cellular binding partners of Sos1-IN-9, a novel inhibitor targeting the Son of sevenless homolog 1 (Sos1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of Ras-Raf-MEK-ERK signaling and the development of targeted cancer therapies.

Introduction: The Critical Role of Sos1 in Cellular Signaling

Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of Ras proteins. By facilitating the exchange of GDP for GTP on Ras, Sos1 initiates a cascade of downstream signaling events, most notably through the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Dysregulation of the Ras-MAPK pathway is a hallmark of many human cancers, making Sos1 a compelling target for therapeutic intervention.

This compound is a hypothetical small molecule inhibitor designed to disrupt the interaction between Sos1 and Ras, thereby preventing Ras activation and downstream signaling. Identifying the direct and indirect cellular binding partners of this compound is paramount for understanding its mechanism of action, predicting potential off-target effects, and developing effective therapeutic strategies. This guide details the experimental workflows and data analysis pipelines for the comprehensive identification of the this compound interactome.

The Sos1 Signaling Pathway

Sos1 acts as a crucial link between receptor tyrosine kinases (RTKs) and Ras activation. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2, in a complex with Sos1, is recruited to the plasma membrane, where it brings Sos1 into proximity with membrane-anchored Ras. Sos1 then catalyzes the GDP-GTP exchange on Ras, leading to the activation of the Raf-MEK-ERK cascade. Sos1 activity is also allosterically enhanced by binding to GTP-loaded Ras at a secondary site, creating a positive feedback loop.

Figure 1: Sos1 Signaling Pathway and the inhibitory action of this compound.

Experimental Methodologies for Identifying Cellular Binding Partners

Several robust methodologies can be employed to identify the cellular binding partners of this compound. These techniques can be broadly categorized into affinity purification-mass spectrometry (AP-MS), chemical proteomics, and proximity-dependent biotin identification (BioID).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and powerful technique to isolate and identify proteins that bind to a small molecule of interest. This method involves immobilizing a derivatized version of this compound onto a solid support (e.g., agarose or magnetic beads) to create an affinity matrix. This matrix is then incubated with cell lysate, allowing proteins that bind to this compound to be captured. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

-

Synthesis of this compound Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) suitable for conjugation to the affinity matrix. The linker should be attached to a position on this compound that is not critical for its binding to target proteins.

-

Couple the derivatized this compound to N-hydroxysuccinimide (NHS)-activated agarose beads or other suitable activated resins according to the manufacturer's instructions.

-

-

Cell Culture and Lysis:

-

Culture human cancer cell lines known to be sensitive to Sos1 inhibition (e.g., KRAS-mutant cell lines) to a confluence of 80-90%.

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail) on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the protein extract.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate (1-2 mg of total protein) with the this compound-conjugated beads (and control beads without the inhibitor) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., 2x Laemmli sample buffer).

-

-

Mass Spectrometry and Data Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

-

Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

-

Quantify the relative abundance of identified proteins between the this compound pulldown and the control pulldown using label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).

-

Chemical Proteomics with Clickable Probes

Chemical proteomics offers a more in vivo-like approach to identify small molecule targets. This technique utilizes a modified version of this compound containing a "clickable" chemical handle (e.g., an alkyne or azide group) and a photo-reactive group. The probe is incubated with live cells, and upon UV irradiation, it covalently cross-links to its binding partners. The "clickable" handle is then used to attach a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

-

Synthesis of Clickable Photoaffinity Probe:

-

Synthesize a derivative of this compound incorporating a diazirine or benzophenone photo-reactive group and a terminal alkyne or azide for click chemistry.

-

-

In-cell Labeling and Crosslinking:

-

Treat cultured cells with the this compound clickable probe for a defined period (e.g., 1-4 hours).

-

Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.

-

-

Cell Lysis and Click Chemistry:

-

Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to solubilize all proteins.

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-azide or biotin-alkyne reporter tag to the probe-labeled proteins.

-

-

Enrichment and Mass Spectrometry:

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Perform on-bead trypsin digestion to release the peptides for LC-MS/MS analysis.

-

Analyze the data as described for AP-MS, comparing the abundance of proteins enriched from cells treated with the active probe versus a negative control probe or a competition experiment with excess unmodified this compound.

-

Proximity-Dependent Biotin Identification (BioID)

BioID is a powerful method for identifying not only direct interactors but also proteins in close proximity to a protein of interest. In the context of a small molecule, a modified version of BioID can be employed. This involves fusing a promiscuous biotin ligase (BirA*) to a protein known to be a primary target of this compound (e.g., Sos1 itself). The cellular localization and interactome of this fusion protein can then be profiled in the presence and absence of this compound to identify inhibitor-dependent changes in protein proximity.

-

Generation of a Sos1-BirA* Fusion Construct:

-

Clone the coding sequence of human Sos1 in-frame with a promiscuous biotin ligase (BirA*) into a suitable mammalian expression vector.

-

-

Generation of Stable Cell Lines:

-

Transfect the Sos1-BirA* construct into a relevant cell line and select for stable expression.

-

-

Biotin Labeling and this compound Treatment:

-

Culture the stable cell line in the presence of excess biotin (e.g., 50 µM) to induce biotinylation of proximal proteins.

-

Treat parallel cultures with either this compound or a vehicle control for a defined period.

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells under denaturing conditions.

-

Enrich biotinylated proteins using streptavidin-coated beads.

-

-

Mass Spectrometry and Data Analysis:

-

Perform on-bead trypsin digestion and analyze the peptides by LC-MS/MS.

-

Use quantitative proteomics to compare the protein profiles of this compound-treated and control cells to identify proteins whose proximity to Sos1 is altered by the inhibitor.

-

Figure 2: Experimental workflows for identifying cellular binding partners.

Data Presentation and Interpretation

Quantitative data from mass spectrometry experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting the results of a quantitative proteomics experiment to identify this compound binding partners.

Table 1: Quantitative Proteomic Analysis of this compound Interacting Proteins

| Protein ID (UniProt) | Gene Symbol | Protein Name | Peptide Count | Fold Change (this compound / Control) | p-value | Biological Function |

| Q07889 | SOS1 | Son of sevenless homolog 1 | 52 | 25.3 | < 0.001 | Guanine nucleotide exchange factor |

| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 35 | 18.7 | < 0.001 | Adaptor protein |

| P01116 | HRAS | HRas proto-oncogene, GTPase | 28 | 15.2 | < 0.001 | Small GTPase |

| Q13283 | EPS8 | Epidermal growth factor receptor kinase substrate 8 | 21 | 12.5 | < 0.005 | Signaling protein |

| P27986 | SHC1 | SHC-transforming protein 1 | 18 | 9.8 | < 0.01 | Adaptor protein |

| ... | ... | ... | ... | ... | ... | ... |

-

Protein ID (UniProt): The unique identifier from the UniProt database.

-

Gene Symbol: The official gene symbol.

-

Protein Name: The full name of the protein.

-

Peptide Count: The number of unique peptides identified for each protein.

-

Fold Change: The ratio of the protein's abundance in the this compound pulldown compared to the control.

-

p-value: The statistical significance of the enrichment.

-

Biological Function: A brief description of the protein's known function.

Proteins with a high fold change and low p-value are considered high-confidence binding partners. Further validation experiments, such as Western blotting and co-immunoprecipitation, are necessary to confirm these interactions.

Conclusion

The identification of the cellular binding partners of this compound is a critical step in its development as a therapeutic agent. The methodologies outlined in this technical guide, including AP-MS, chemical proteomics, and BioID, provide a robust framework for a comprehensive analysis of the this compound interactome. The resulting data will provide invaluable insights into the on-target and off-target effects of this novel inhibitor, ultimately guiding its optimization and clinical application. By understanding the full spectrum of its molecular interactions, the therapeutic potential of this compound can be fully realized.

early-stage research on SOS1 guanine nucleotide exchange factors

An In-depth Technical Guide to Early-Stage Research on SOS1 Guanine Nucleotide Exchange Factors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of SOS1 in Cellular Signaling

Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in intracellular signal transduction.[1][2] Its primary function is to activate RAS proteins, which act as molecular switches controlling a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] SOS1 facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS proteins, converting them from an inactive to an active state.[1][2] This activation step is a critical node in the RAS/MAPK (Mitogen-Activated Protein Kinase) pathway, one of the most important signaling cascades in human cells.[1][3]

Mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering the RAS proteins constitutively active.[4][5][6] However, directly targeting these mutated RAS proteins has proven to be a formidable challenge.[4] This has shifted research focus towards upstream regulators, with SOS1 emerging as a high-priority therapeutic target.[1][4] By inhibiting the interaction between SOS1 and RAS, it is possible to prevent the activation of both wild-type and certain mutant forms of RAS, thereby blocking the downstream signaling that drives uncontrolled cell growth.[1][4] Furthermore, gain-of-function mutations in the SOS1 gene itself are linked to developmental disorders like Noonan syndrome, highlighting its importance in normal development.[3][7] This guide provides a technical overview of the core aspects of early-stage SOS1 research, focusing on its mechanism, therapeutic targeting, and the experimental protocols used in its study.

SOS1 Structure and Mechanism of Action

SOS1 is a large, multidomain protein essential for the spatial and temporal regulation of RAS activity.[8] Its key functional domains include:

-

DH-PH (Dbl homology and Pleckstrin homology) domains: These domains are involved in Rac-GEF activity and contribute to the autoinhibited state of the protein.[9][10]

-

REM (Ras Exchanger Motif) and CDC25 domains: This catalytic core is responsible for RAS-GEF activity. The CDC25 domain contains the catalytic site that interacts with RAS to promote nucleotide exchange.[8][9] The REM domain contains an allosteric binding site for a second RAS-GTP molecule, which enhances the catalytic activity of SOS1 in a positive feedback loop.[8]

-

Proline-rich C-terminal domain: This region mediates the interaction with adaptor proteins like Grb2, which is essential for recruiting SOS1 to activated receptor tyrosine kinases (RTKs) at the plasma membrane.[9][11]

Under resting conditions, SOS1 is maintained in an autoinhibited state where the DH-PH domains block access to the allosteric RAS binding site.[10] Upon stimulation (e.g., by growth factors), the SOS1-Grb2 complex is recruited to the plasma membrane, relieving this autoinhibition and allowing SOS1 to engage with and activate RAS proteins.[9][10]

The SOS1-RAS-MAPK Signaling Pathway